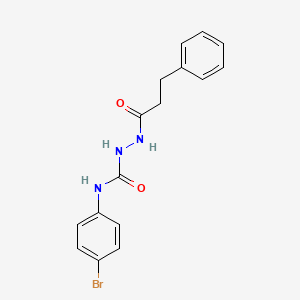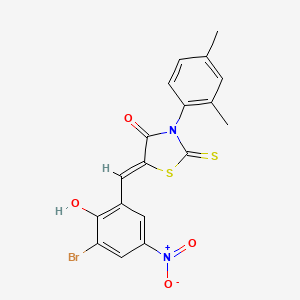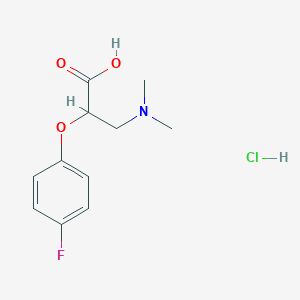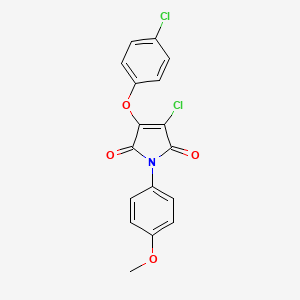
N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "BPH" and is known for its ability to modulate various biological processes. In
作用機序
The mechanism of action of BPH is not fully understood. However, it is believed that BPH acts by modulating various biological pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. BPH has also been shown to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BPH has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, BPH has been shown to have anti-inflammatory and antioxidant effects. BPH has also been shown to modulate the expression of certain enzymes and proteins that are involved in cellular signaling pathways.
実験室実験の利点と制限
One of the primary advantages of using BPH in scientific research is its availability and purity. BPH can be easily synthesized in large quantities and is readily available for use in laboratory experiments. Additionally, BPH has been extensively studied for its potential applications in cancer therapy, making it a promising candidate for further research.
One of the limitations of using BPH in laboratory experiments is its potential toxicity. BPH has been shown to have cytotoxic effects on certain cell lines, and further research is needed to determine the optimal dosage and concentration for use in laboratory experiments.
将来の方向性
There are a number of potential future directions for research on BPH. One area of research is the development of new cancer therapies based on BPH. Additionally, further research is needed to fully understand the mechanism of action of BPH and its potential applications in the treatment of neurological disorders. Finally, there is a need for further research on the potential toxicity of BPH and its optimal dosage and concentration for use in laboratory experiments.
Conclusion:
In conclusion, N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide is a promising compound for use in scientific research. Its availability, purity, and potential applications in cancer therapy and the treatment of neurological disorders make it an attractive candidate for further research. However, further research is needed to fully understand the mechanism of action of BPH and its potential toxicity.
合成法
The synthesis of BPH involves the condensation of 4-bromobenzoyl chloride with 3-phenylpropanoic acid, followed by the reaction of the resulting acid chloride with hydrazine hydrate. The product is then purified through recrystallization to obtain pure BPH. This synthesis method has been optimized for high yield and purity, making BPH readily available for scientific research.
科学的研究の応用
BPH has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer therapy. BPH has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, BPH has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(3-phenylpropanoylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-7-9-14(10-8-13)18-16(22)20-19-15(21)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQKJTFMMLUTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)

![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)
![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)

![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)
![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)

![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5121343.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline](/img/structure/B5121354.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B5121376.png)
![2-methylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B5121389.png)